Cas no 689300-63-8 (3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid)
3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid
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- MDL: MFCD11848293
- Inchi: 1S/C10H8ClF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16)
- InChI Key: SYVNFOUKCBVDAK-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCC1=CC=C(C(F)(F)F)C=C1Cl
Computed Properties
- Exact Mass: 252.01654
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 37.3
3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027797-250mg |
3-(2'-Chloro-4'-(trifluoromethyl)phenyl)propionic acid |
689300-63-8 | 97% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A013027797-500mg |
3-(2'-Chloro-4'-(trifluoromethyl)phenyl)propionic acid |
689300-63-8 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A013027797-1g |
3-(2'-Chloro-4'-(trifluoromethyl)phenyl)propionic acid |
689300-63-8 | 97% | 1g |
$1534.70 | 2023-09-01 |
3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-(2-Chloro-4-trifluoromethyl-phenyl)-propionic acid
3-(2-Chloro-4-Trifluoromethyl-Phenyl)-Propionic Acid: A Comprehensive Overview
The compound with CAS No. 689300-63-8, commonly referred to as 3-(2-Chloro-4-Trifluoromethyl-Phenyl)-Propionic Acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a chlorinated aromatic ring with a trifluoromethyl group and a propionic acid side chain. The chlorine atom at the 2-position and the trifluoromethyl group at the 4-position of the phenyl ring contribute to its distinctive chemical properties, making it a valuable compound in various research and industrial applications.
Recent studies have highlighted the potential of 3-(2-Chloro-4-Trifluoromethyl-Phenyl)-Propionic Acid in drug discovery. Its structure allows for versatile functionalization, enabling researchers to explore its role as a pharmacophore in designing new therapeutic agents. For instance, the compound has been investigated for its ability to modulate enzyme activity, particularly in pathways associated with metabolic disorders and inflammation. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for improving drug bioavailability.
In addition to its pharmacological applications, this compound has found utility in materials science. The combination of aromaticity and acidic functionalities makes it an ideal candidate for use in polymer synthesis. Researchers have explored its role as a monomer in creating novel polymeric materials with tailored mechanical and thermal properties. The chlorine atom and trifluoromethyl group contribute to the stability and durability of these materials, making them suitable for high-performance applications.
The synthesis of 3-(2-Chloro-4-Trifluoromethyl-Phenyl)-Propionic Acid involves a multi-step process that typically begins with the chlorination of a trifluoromethyl-substituted benzene derivative. Subsequent Friedel-Crafts alkylation or acylation reactions are employed to introduce the propionic acid side chain. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.
From an analytical perspective, this compound has been extensively studied using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and electronic properties, which are critical for understanding its reactivity in different chemical environments. The compound's ability to form hydrogen bonds due to its carboxylic acid group has also been explored in the context of supramolecular chemistry.
In conclusion, 3-(2-Chloro-4-Trifluoromethyl-Phenyl)-Propionic Acid is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover new properties and uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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